

Application Notes and Protocols: Clinical Use of Bioactive Liners Under Amalgam Restorations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amalgam Liner

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These notes provide a comprehensive overview of the clinical application of bioactive liners under amalgam restorations, focusing on their mechanism of action, quantitative performance data, and detailed experimental protocols for evaluation.

Introduction to Bioactive Liners in Restorative Dentistry

Bioactive dental materials are designed to interact with the biological environment of the tooth, promoting favorable tissue responses such as the formation of reparative dentin and remineralization of tooth structure.^{[1][2][3]} Under amalgam restorations, which do not inherently bond to the tooth structure, bioactive liners can provide several key benefits: they can create a seal against microleakage, offer pulpal protection, and actively contribute to the health and longevity of the restored tooth.^{[4][5][6]} The primary goals of using a bioactive liner are to preserve pulp vitality, reduce postoperative sensitivity, and inhibit secondary caries.^{[6][7]}

Commonly used bioactive liners include:

- **Glass Ionomer Cements (GICs):** These materials are known for their chemical adhesion to tooth structure and fluoride release, which can help in the remineralization of adjacent tooth structure.^{[4][5]}

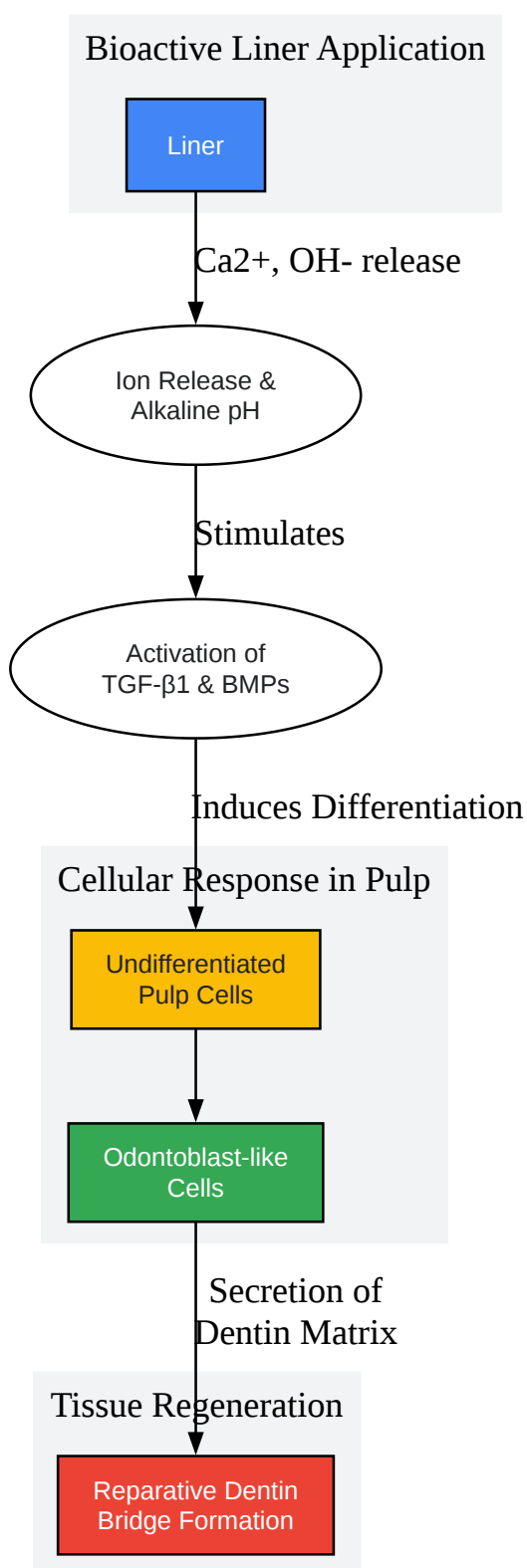
- Resin-Modified Glass Ionomer (RMGI) Cements: RMGIs combine the properties of traditional GICs with the addition of a resin component, offering improved strength and lower solubility. [\[7\]](#)[\[8\]](#)
- Calcium Hydroxide Liners: Traditionally used for pulp capping, these materials have a high pH which stimulates the formation of reparative dentin. [\[9\]](#)[\[10\]](#)[\[11\]](#)
- Calcium Silicate-Based Materials (e.g., TheraCal LC): These newer materials release calcium and hydroxide ions, promoting the formation of hydroxyapatite and a dentin bridge. [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mechanisms of Action and Signaling Pathways

The bioactivity of these liners stems from their ability to release specific ions and interact with the dentin-pulp complex. [\[1\]](#)[\[16\]](#) This interaction can trigger cellular signaling pathways that lead to tissue repair and regeneration.

- Ion Release and pH Changes: Materials like calcium hydroxide and calcium silicates create a highly alkaline environment (pH 9-11). [\[13\]](#)[\[15\]](#)[\[17\]](#) This high pH has an antibacterial effect and is believed to stimulate pulp cells to differentiate into odontoblast-like cells, which then secrete reparative dentin. [\[11\]](#)
- Stimulation of Tertiary Dentin Formation: The release of calcium ions is a critical factor in stimulating the formation of a dentin bridge over an exposed or nearly exposed pulp. [\[15\]](#) These ions can activate signaling pathways involving growth factors like Transforming Growth Factor- β 1 (TGF- β 1) and Bone Morphogenetic Proteins (BMPs), which are present in the dentin matrix. [\[16\]](#)[\[17\]](#)
- Remineralization: Fluoride-releasing materials like GICs and RMGIs contribute to the remineralization of demineralized dentin by forming fluorapatite, which is more resistant to acid attack. [\[4\]](#)[\[5\]](#)

Below is a diagram illustrating the general signaling pathway for reparative dentin formation stimulated by a bioactive liner.



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Figure 1: Signaling pathway for bioactive liner-induced reparative dentin formation.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the performance of bioactive liners.

Table 1: Shear Bond Strength of Bioactive Liners to Dentin (MPa)

Liner Material	Mean Shear Bond Strength (MPa)	Standard Deviation (SD)	Study
TheraCal LC	11.29	1.89	[18]
Resin-Modified GIC (RMGIC)	8.19	4.71	[18]
Bondentine	2.17	1.29	[18]
Dycal (Calcium Hydroxide)	3.37	2.02	[18]
Control (No Liner)	12.30	1.54	[18]

Table 2: Microleakage Scores for Liners Under Amalgam Restorations

Liner Material	Microleakage Score (0-3 scale) ¹	Thermocycled	Study
Alloy-Glass Ionomer Liner	Significantly lower than control	No	[19]
Alloy-Glass Ionomer Liner	Significantly lower than control	Yes	[19]
Varnish	No significant difference from control	No	[20]
Silver Diamine Fluoride (SDF)	Higher than varnish	Yes	[20]

1Note: Microleakage scoring systems vary between studies. Lower scores generally indicate less microleakage.

Table 3: Calcium Ion Release from Different Liners (ppm)

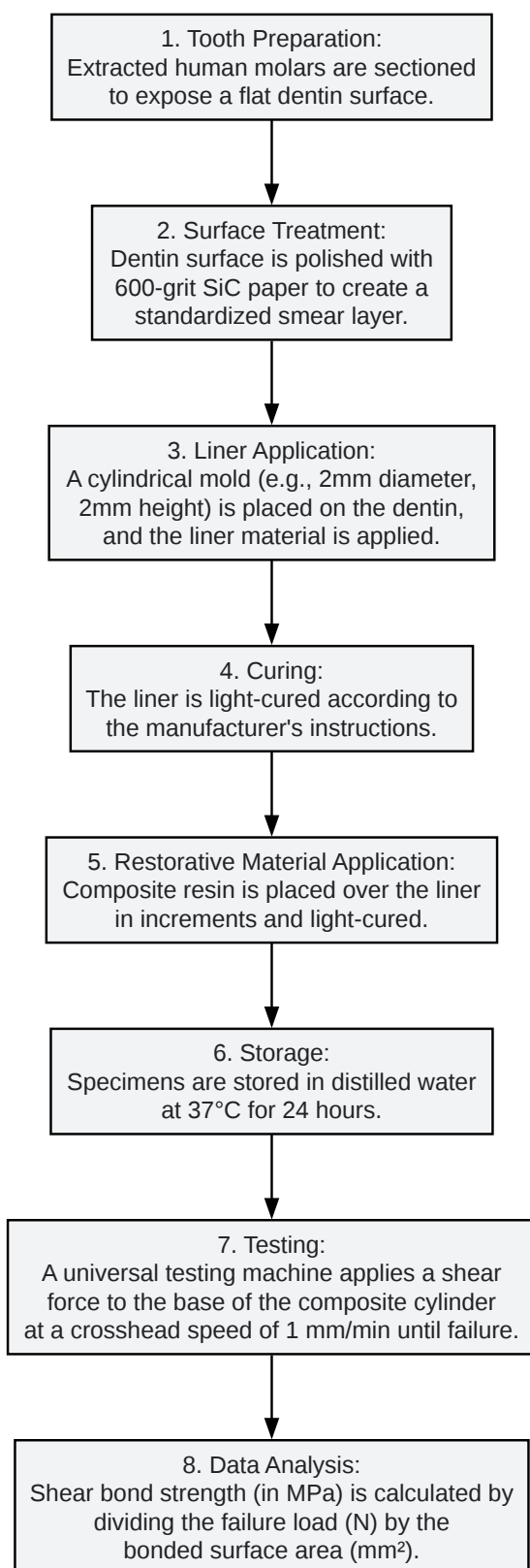
Liner Material	Day 1	Day 7	Day 14	Study
UB Liner	Significantly higher than others	Significantly higher than others	Significantly higher than others	[21]
BI Liner	Intermediate	Intermediate	Intermediate	[21]
MD Liner	Lowest	Lowest	Lowest	[21]
TheraCal LC	Significantly more than Dycal	Significantly more than Dycal	Significantly more than Dycal (up to 28 days)	[22]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Shear Bond Strength Testing

This protocol assesses the adhesive strength of a liner to the dentin surface.



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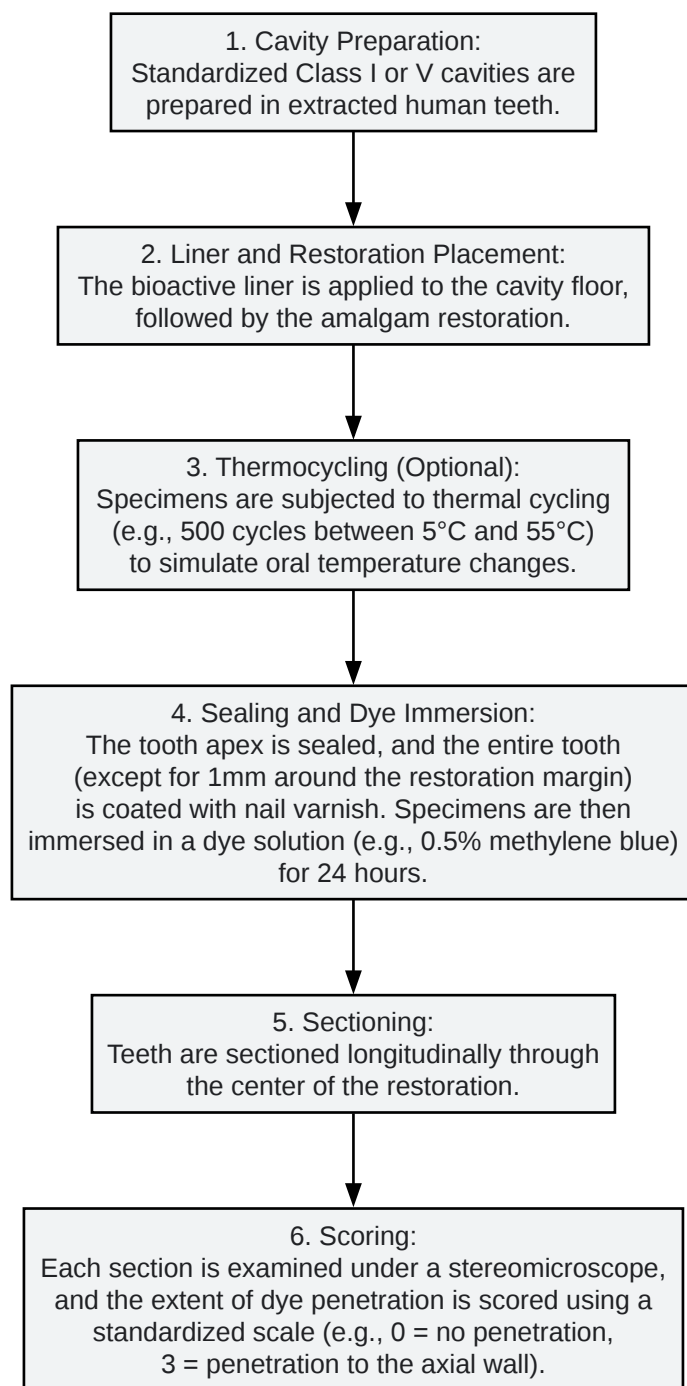
Figure 2: Workflow for Shear Bond Strength Testing.

Key Considerations:

- **Tooth Selection:** Use of caries-free human third molars is common.
- **Standardization:** Consistent surface preparation and specimen dimensions are crucial for reliable results.
- **Failure Mode Analysis:** After testing, the debonded surfaces should be examined under a microscope to determine the mode of failure (adhesive, cohesive, or mixed).[\[23\]](#)

Microleakage Assessment using Dye Penetration

This protocol evaluates the sealing ability of a liner by measuring the extent of dye penetration at the tooth-restoration interface.



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Figure 3: Workflow for Microleakage Assessment via Dye Penetration.

Key Considerations:

- **Dye Choice:** Methylene blue and basic fuchsin are commonly used dyes.

- **Scoring:** A calibrated examiner should perform the scoring to ensure consistency. The scoring criteria should be clearly defined before the evaluation.
- **Quantitative Analysis:** Some studies use radioactive isotopes to quantify microleakage, providing a more objective measure than visual scoring.[\[24\]](#)

Biocompatibility and Cytotoxicity Assays

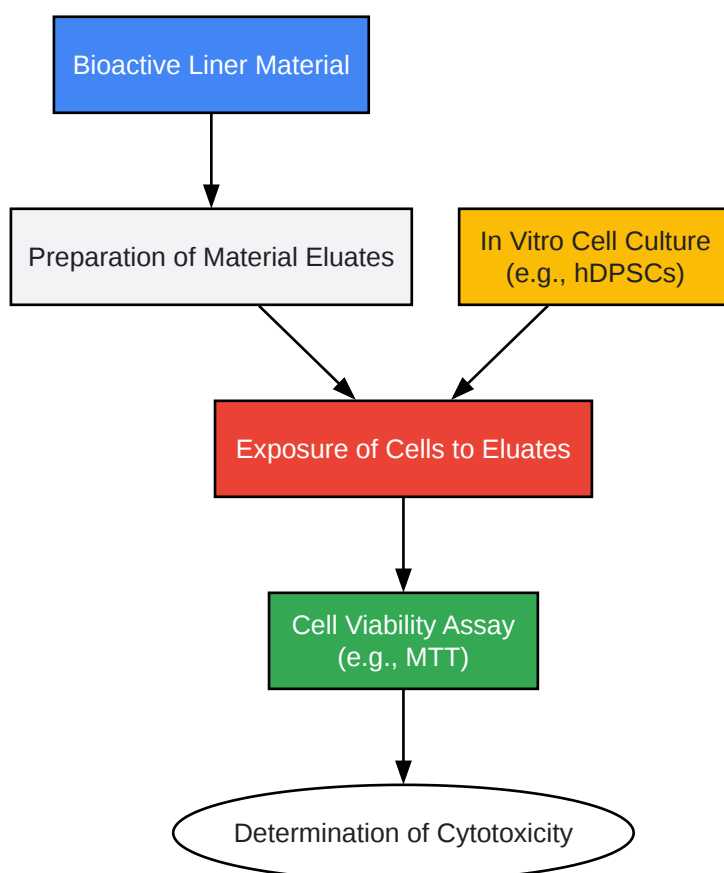
These protocols assess the biological safety of the liner material.

Protocol: MTT Assay for Cell Viability

- **Material Eluate Preparation:**
 - Cured samples of the liner material are incubated in a cell culture medium (e.g., DMEM) for 24 hours at 37°C to create an eluate.
- **Cell Culture:**
 - Human dental pulp stem cells (hDPSCs) or other relevant cell lines are seeded in 96-well plates and cultured until they reach confluence.
- **Exposure:**
 - The culture medium is replaced with the prepared material eluates (in various concentrations) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:**
 - MTT solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
- **Solubilization and Measurement:**
 - The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis:
 - Cell viability is expressed as a percentage relative to the untreated control cells. A significant reduction in viability indicates cytotoxicity.

Logical Relationship for Biocompatibility Assessment:



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Figure 4: Logical flow for assessing the cytotoxicity of a bioactive liner.

Clinical Application Protocol

The following is a generalized protocol for the application of a light-cured bioactive liner under an amalgam restoration.

- Cavity Preparation: Following caries removal, ensure the cavity preparation is clean and dry.
- Pulp Protection (if needed): In cases of deep cavities with proximity to the pulp, apply the bioactive liner to the deepest areas of the dentin floor.[7]
- Liner Application: Dispense the liner material and apply a thin layer (approx. 1 mm) over the desired dentin surface. Avoid placing the liner on enamel margins.
- Light Curing: Light-cure the liner for the time specified by the manufacturer (typically 20 seconds).[14]
- Amalgam Placement: Immediately proceed with the placement and condensation of the amalgam restorative material.
- Finishing and Polishing: Complete the restoration according to standard clinical procedures.

Conclusion

Bioactive liners represent a significant advancement in restorative dentistry, offering therapeutic benefits beyond simply acting as a passive barrier.[3] Their ability to stimulate reparative dentin formation, release beneficial ions, and reduce microleakage makes them a valuable tool under amalgam restorations, particularly in deep cavities.[4][6] The choice of liner should be based on the specific clinical situation, considering factors such as cavity depth and the desired biological response. Further long-term clinical trials are necessary to fully elucidate the performance and longevity of these materials in vivo.[2][25]

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- To cite this document: BenchChem. [Application Notes and Protocols: Clinical Use of Bioactive Liners Under Amalgam Restorations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168947#clinical-application-of-bioactive-liners-under-amalgam-restorations>]

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